molecular formula C12H10F3NO B11866767 1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one

1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11866767
M. Wt: 241.21 g/mol
InChI Key: DUBNWMWGMMVANF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions such as:

    Oxidation: Conversion to quinoline N-oxide.

    Reduction: Reduction of the carbonyl group to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the type of reaction and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Quinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and other therapeutic agents.

Industry

In the industrial sector, these compounds are used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinolinic acid: A neurotoxic compound involved in various neurological disorders.

Uniqueness

1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1,2-dimethyl-7-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C12H10F3NO/c1-7-5-11(17)9-4-3-8(12(13,14)15)6-10(9)16(7)2/h3-6H,1-2H3

InChI Key

DUBNWMWGMMVANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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